N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
Description
Its molecular formula is C23H28N2O5, and it has a molecular weight of 412.5 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-4-13-23-19-11-8-17(14-16(19)7-12-20(23)24)22-21(25)15-5-9-18(26-2)10-6-15/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQVDKYNSNXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide involves several steps. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a base.
Introduction of the butyl group: The butyl group can be introduced through an alkylation reaction using butyl bromide and a suitable base.
Formation of the amide bond: The final step involves the coupling of the quinoline derivative with 4-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Chemical Reactions Analysis
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group on the benzamide ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, although it is not yet approved for clinical use.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is not well understood due to limited biological and pharmacological data. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide: This compound has additional methoxy groups on the benzamide ring, which may alter its chemical and biological properties.
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide:
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: This compound contains a sulfonamide group, which may confer different biological activities compared to the methoxybenzamide derivative.
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a synthetic organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Characteristics
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O4 |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 941992-25-2 |
| LogP | 4.4262 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 46.17 Ų |
The structure includes a butyl group and a methoxybenzamide moiety, which contribute to its lipophilicity and potential biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways, potentially leading to effects such as:
- Antiproliferative Activity : The compound may inhibit cancer cell growth by interfering with cell cycle progression or inducing apoptosis.
- Antioxidative Properties : It may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related derivatives. Key findings include:
- Antiproliferative Effects : Research indicates that compounds with similar structures demonstrate significant antiproliferative activity against various cancer cell lines. For example, derivatives with methoxy substituents have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells .
- Antioxidant Activity : In vitro studies have demonstrated that certain derivatives possess strong antioxidant capabilities, which may contribute to their overall biological efficacy .
- Antibacterial Activity : Some studies report antibacterial properties against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases .
Case Study 1: Antiproliferative Activity
In a study evaluating a series of quinoline derivatives, this compound exhibited notable antiproliferative effects on MCF-7 cells with an IC50 value of approximately 3.1 µM. This suggests a selective action against breast cancer cells compared to other cell lines .
Case Study 2: Antioxidant Evaluation
Another study assessed the antioxidative properties of this compound through various spectroscopic methods. Results indicated that it significantly reduced oxidative stress markers in treated cells compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
